AST-1306

Catalog No.
S547916
CAS No.
897383-62-9
M.F
C24H18ClFN4O2
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AST-1306

CAS Number

897383-62-9

Product Name

AST-1306

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)

InChI Key

MVZGYPSXNDCANY-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

allitinib, AST 1306, AST-1306, AST1306, N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-quinazolinyl)acrylamide

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

Description

The exact mass of the compound Allitinib is 448.11023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Allitinib in Oncology

Field: The specific scientific field for this application is Oncology .

Application: Allitinib is an orally active, highly selective irreversible inhibitor of the HER family of receptor tyrosine kinases with promising efficacies . It’s being used in the treatment of various types of cancers, particularly those associated with the EGFR, KRAS, BRAF, PI3KCA and PTEN genes .

Method of Application: Allitinib is administered orally. Its efficacy was investigated in a large panel of human cancer-derived cell lines .

Results: The study found that Allitinib showed a stronger cytotoxicity in head and neck, esophageal, melanoma and lung cancer-derived cell lines . It was also found that KRAS mutations were significantly associated with resistance to Allitinib .

Allitinib in Pharmacokinetics

Field: The specific scientific field for this application is Pharmacokinetics .

Application: Allitinib is currently in clinical trials in China for the treatment of solid tumors . It is a structural analog of lapatinib but has an acrylamide side chain .

Method of Application: The biotransformation of Allitinib was determined using microsomes and recombinant metabolic enzymes . Multiple cytochrome P450 (P450) isoforms, mainly CYP3A4/5 and CYP1A2, were involved in the metabolism of Allitinib .

Results: The study showed that Allitinib was metabolized by the O-dealkylation pathway similar to lapatinib, but that amide hydrolysis and the formation of dihydrodiol were the dominant metabolic pathways . The absorbed Allitinib was extensively metabolized by multiple enzymes .

Allitinib in Non-Small Cell Lung Cancer (NSCLC)

Field: The specific scientific field for this application is Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) .

Application: Allitinib has been found to be more effective than afatinib in NSCLC cell lines . KRAS mutations increased aggressive behavior through upregulation of the focal adhesion-PI3K-Akt-mTOR-signaling in NSCLC cells .

Method of Application: The study involved comparing the efficacy of Allitinib and afatinib in NSCLC cell lines . The impact of KRAS mutations on the behavior of these cells was also investigated .

Results: The results indicate that Allitinib was more effective than afatinib in NSCLC cell lines . KRAS mutations increased aggressive behavior through upregulation of the focal adhesion-PI3K-Akt-mTOR-signaling in NSCLC cells . Significantly, everolimus restored sensibility and improved cytotoxicity of EGFR inhibitors in the KRAS mutant .

Allitinib in Metabolism and Pharmacokinetics

Application: Allitinib is a novel irreversible selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). It is currently in clinical trials in China for the treatment of solid tumors .

AST-1306, also known as Allitinib, is a novel compound classified as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and related receptors such as ErbB2 and ErbB4. This compound is characterized by its anilino-quinazoline structure, which allows it to effectively bind to the active sites of these receptors, thereby inhibiting their enzymatic activities. The compound has demonstrated significant selectivity towards EGFR, HER2, and HER4, with reported half-maximal inhibitory concentrations (IC50) of 0.5 nM, 3 nM, and 0.8 nM, respectively .

Allitinib acts as an irreversible inhibitor of EGFR. It covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, blocking its ability to bind ATP, a crucial step in EGFR signaling []. This disruption of EGFR signaling can lead to the inhibition of cell growth and proliferation, potentially leading to tumor cell death [].

AST-1306 functions primarily through the formation of covalent bonds with the target receptors. The mechanism involves the irreversible binding to the tyrosine kinase domain of the EGFR, leading to a permanent inhibition of receptor activity. This reaction is facilitated by the presence of a reactive electrophilic group in its structure that interacts specifically with nucleophilic sites on the receptor proteins .

Key Reactions:

  • Covalent Bond Formation: AST-1306 binds irreversibly to the cysteine residue in the ATP-binding pocket of EGFR.
  • Inhibition of Phosphorylation: By occupying the active site, AST-1306 prevents ATP from binding, thereby inhibiting downstream signaling pathways associated with cell proliferation and survival.

The biological activity of AST-1306 has been extensively studied in vitro and in vivo. It has been shown to induce significant growth inhibition in various cancer cell lines that express mutated forms of EGFR, such as T790M/L858R mutations. These mutations are often associated with resistance to first-generation EGFR inhibitors .

Notable Effects:

  • Inhibition of Cell Proliferation: AST-1306 demonstrates a concentration-dependent reduction in cell viability.
  • Induction of Apoptosis: The compound has been observed to trigger apoptotic pathways in cancer cells, further contributing to its anticancer effects.

The synthesis of AST-1306 involves several key steps that focus on constructing its anilino-quinazoline backbone. The process typically includes:

  • Formation of Quinazoline Core: Starting from appropriate precursors, the quinazoline ring is synthesized through cyclization reactions.
  • Introduction of Anilino Group: An aniline derivative is introduced to the quinazoline core via nucleophilic substitution.
  • Tosylation: To enhance solubility and stability, AST-1306 is often converted into its tosylate form during synthesis .

AST-1306 is primarily being investigated for its potential use in cancer therapy, particularly for treating non-small cell lung cancer and other malignancies associated with aberrant EGFR signaling. Its ability to overcome resistance mechanisms seen with other EGFR inhibitors makes it a promising candidate for clinical development .

Potential

Interaction studies have revealed that AST-1306 selectively inhibits not only EGFR but also ErbB2 and ErbB4 without significantly affecting other kinases in a broad panel . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.

Key Findings:

  • Selectivity Profile: High selectivity for EGFR family members over other kinases.
  • Synergistic Effects: Potential for enhanced efficacy when combined with other targeted therapies.

Several compounds share structural similarities or biological targets with AST-1306. Below are notable examples:

Compound NameMechanismIC50 (nM)Unique Features
LapatinibReversible EGFR/HER2 inhibitor50Dual inhibition but reversible; less potent than AST-1306
GefitinibReversible EGFR inhibitor10First-generation inhibitor; less effective against T790M mutation
AfatinibIrreversible EGFR inhibitor5Broader spectrum against various mutations but less selective than AST-1306

Uniqueness of AST-1306

AST-1306's irreversible binding mechanism provides a distinct advantage over reversible inhibitors like lapatinib and gefitinib, particularly in overcoming resistance due to mutations in the kinase domain. Its high selectivity for specific receptor subtypes further enhances its therapeutic profile.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

448.1102317 g/mol

Monoisotopic Mass

448.1102317 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX0M5RO7CY

Wikipedia

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide

Dates

Modify: 2023-08-15
1: Zhang H, Wang YJ, Zhang YK, Wang DS, Kathawala RJ, Patel A, Talele TT, Chen
2: Zhang J, Cao J, Li J, Zhang Y, Chen Z, Peng W, Sun S, Zhao N, Wang J, Zhong D,
3: Lin L, Xie C, Gao Z, Chen X, Zhong D. Metabolism and pharmacokinetics of
4: Lin L, Gao Z, Chen X, Zhong D. Development and validation of a sensitive
5: Xie H, Lin L, Tong L, Jiang Y, Zheng M, Chen Z, Jiang X, Zhang X, Ren X, Qu W,

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